
1-(2-Bromoprop-2-en-1-yl)-4-methyl-1,4-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoprop-2-en-1-yl)-4-methyl-1,4-dihydropyrazine is an organic compound that belongs to the class of pyrazines This compound is characterized by the presence of a bromine atom attached to a prop-2-en-1-yl group, which is further connected to a dihydropyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoprop-2-en-1-yl)-4-methyl-1,4-dihydropyrazine typically involves the reaction of 2-bromoprop-2-en-1-yl bromide with 4-methyl-1,4-dihydropyrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromoprop-2-en-1-yl)-4-methyl-1,4-dihydropyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrazines with various functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives of the original compound.
Reduction Reactions: Reduced forms of the compound with altered oxidation states.
Applications De Recherche Scientifique
1-(2-Bromoprop-2-en-1-yl)-4-methyl-1,4-dihydropyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoprop-2-en-1-yl)-4-methyl-1,4-dihydropyrazine involves its interaction with specific molecular targets. The bromine atom and the dihyd
Propriétés
Numéro CAS |
61496-35-3 |
|---|---|
Formule moléculaire |
C8H11BrN2 |
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
1-(2-bromoprop-2-enyl)-4-methylpyrazine |
InChI |
InChI=1S/C8H11BrN2/c1-8(9)7-11-5-3-10(2)4-6-11/h3-6H,1,7H2,2H3 |
Clé InChI |
PSCHRPROISZJQE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN(C=C1)CC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


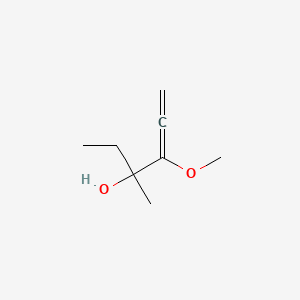
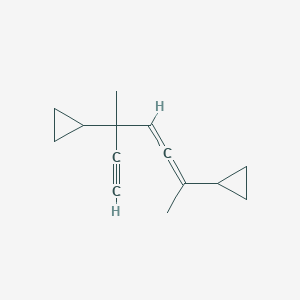
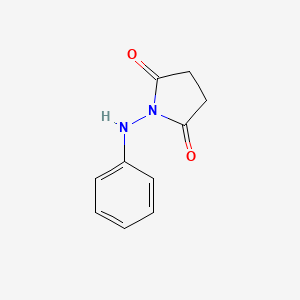
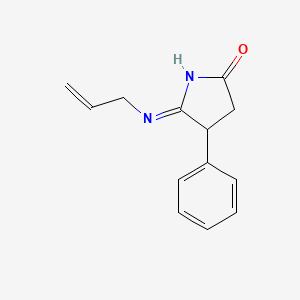
![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
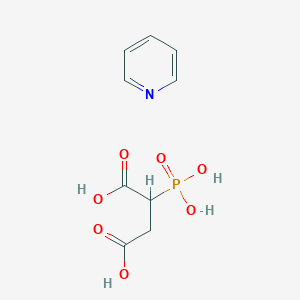
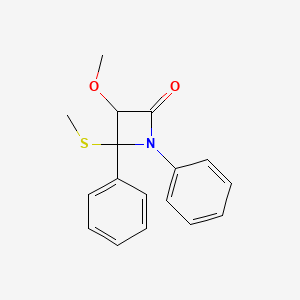
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
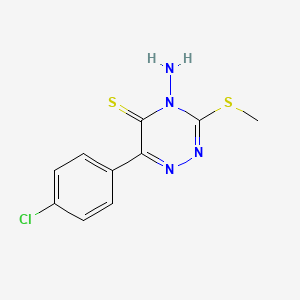

![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
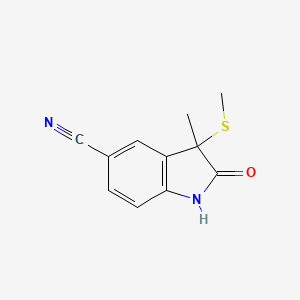
![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
